22-Docosanolide
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Overview
Description
Preparation Methods
The preparation of 22-Docosanolide involves the synthesis of macrocyclic lactones. One common method is the cyclization of long-chain hydroxy acids under acidic conditions . Industrial production methods may involve the use of specific catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
22-Docosanolide undergoes several types of chemical reactions:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives from this compound.
Substitution: Various substitution reactions can introduce different functional groups into the lactone ring.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
22-Docosanolide has several scientific research applications:
Chemistry: It is used as a model compound to study macrocyclic lactones and their reactivity.
Medicine: While not directly used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: It is used in the synthesis of other complex organic compounds and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 22-Docosanolide involves its interaction with specific molecular targets. In insects, it acts as a pheromone, influencing the behavior and physiology of other individuals in the colony . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
22-Docosanolide is unique due to its specific structure and function. Similar compounds include:
20-Eicosanolide: Another macrocyclic lactone with similar chemical properties.
22-Docosenolide: A related compound with slight structural differences.
These compounds share similar chemical reactivity but differ in their biological roles and applications.
Properties
CAS No. |
58296-51-8 |
---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
oxacyclotricosan-2-one |
InChI |
InChI=1S/C22H42O2/c23-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-24-22/h1-21H2 |
InChI Key |
JVNNUYHKIWNNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCC(=O)OCCCCCCCCCC1 |
Origin of Product |
United States |
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